

An In-depth Technical Guide to 2-Phenylpropanenitrile (CAS: 1823-91-2)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Phenylpropanenitrile** (CAS No. 1823-91-2), a key organic synthesis intermediate. Also known by synonyms such as α-Methylbenzyl cyanide and 2-Phenylpropionitrile, this compound is particularly significant in the pharmaceutical industry as a precursor for various active pharmaceutical ingredients (APIs).[1] [2][3] This document details its physicochemical properties, spectroscopic data, safety and handling protocols, and critical experimental procedures for its synthesis and derivatization.

Physicochemical Properties

2-Phenylpropanenitrile is a colorless to pale yellow liquid under standard conditions.[4][5] Its properties make it suitable for a variety of organic reactions, often serving as a versatile building block.[1] Key quantitative data are summarized in the table below for easy reference.



Property	Value	References
CAS Number	1823-91-2	[5]
Molecular Formula	C ₉ H ₉ N	[4][5]
Molecular Weight	131.17 - 131.18 g/mol	[4][5]
Appearance	Clear, colorless to slightly yellow liquid/oil	[2][4][5]
Boiling Point	231-232 °C at 760 mmHg	[4][5]
Density	0.985 - 0.987 g/mL at 25 °C	[2][5]
Refractive Index (n20/D)	1.5106	[2]
Flash Point	93.9 °C / 201 °F	[2][5]
Vapor Pressure	0.0311 mmHg at 25 °C	[5]
Solubility	Limited in water; Soluble in Chloroform	[4][5]

Spectroscopic Data

Structural confirmation of **2-Phenylpropanenitrile** is typically achieved through standard spectroscopic methods. The nitrile group, aromatic ring, and aliphatic protons provide distinct signals.



Spectroscopic Technique	Characteristic Peaks/Signals	References
FT-IR (cm ⁻¹)	~2245 (C≡N Stretch); ~3060, 3030 (Aromatic C-H Stretch); ~2980, 2940 (Aliphatic C-H Stretch); ~1600, 1495, 1455 (Aromatic C=C Stretch)	[4]
Mass Spectrometry (m/z)	Molecular Ion [M]+: 131; Fragment [M - CH₃]+: 116; Fragment [M - CN]+: 104 (often base peak)	[4]
Exact Mass	131.0735 g/mol	[4]

Safety and Handling

2-Phenylpropanenitrile is a hazardous substance and requires careful handling to avoid exposure. It is harmful if swallowed, inhaled, or in contact with skin and can cause irritation to the eyes and respiratory system.[2] Adherence to appropriate safety protocols is mandatory.

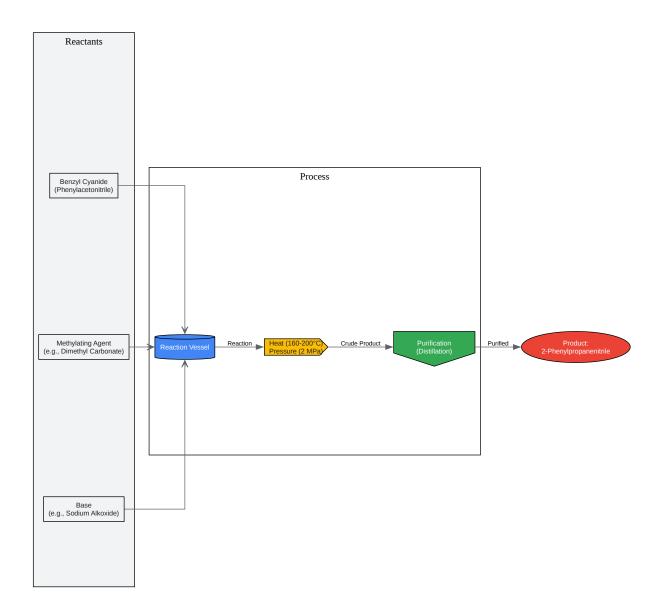


Safety Information	Details	References
GHS Pictogram	GHS07 (Harmful/Irritant)	[2]
Signal Word	Warning / Danger	[2][6]
Hazard Statements	H301+H311 (Toxic if swallowed or in contact with skin); H330 (Fatal if inhaled); H315 (Causes skin irritation); H319 (Causes serious eye irritation); H335 (May cause respiratory irritation)	[2][6]
Precautionary Statements	P260 (Do not breathe vapors); P280 (Wear protective gloves/clothing); P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER); P302+P352 (IF ON SKIN: Wash with plenty of water)	[2][6]
Handling	Use in a well-ventilated area or under a chemical fume hood. [6][7] Avoid contact with skin, eyes, and clothing.[7]	
Storage	Store in a cool, dry, well- ventilated place in a tightly sealed container.[2][7]	

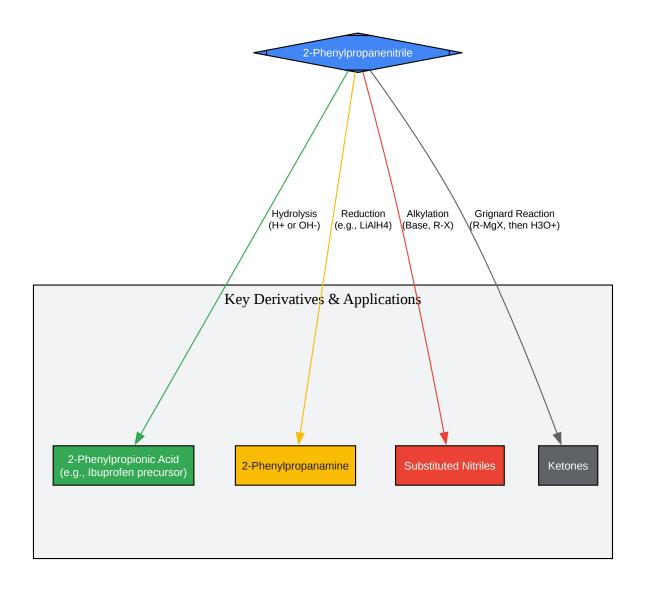
Synthesis and Manufacturing

The most common industrial synthesis of **2-Phenylpropanenitrile** involves the methylation of benzyl cyanide (phenylacetonitrile).[4] This method offers high yields and is adaptable for large-scale production.

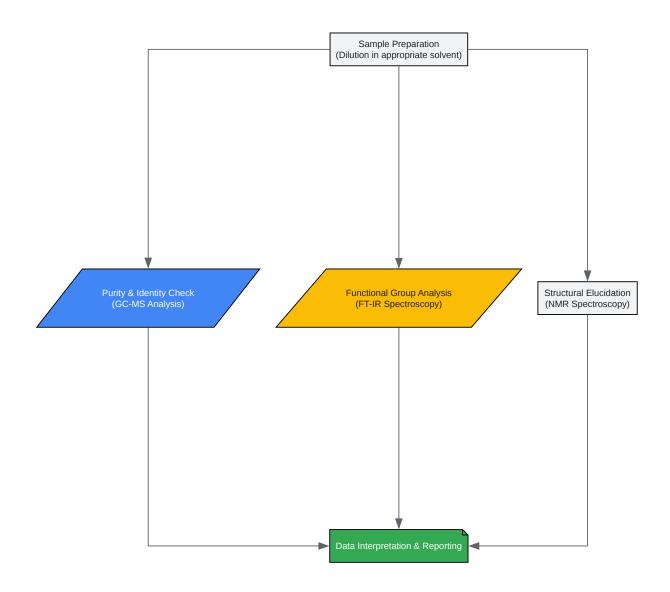












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